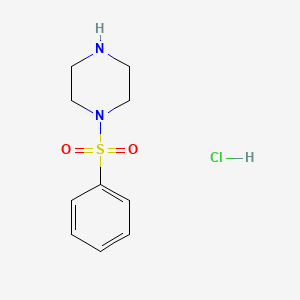

1-(Phenylsulfonyl)piperazine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(Phenylsulfonyl)piperazine hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Analyse Des Réactions Chimiques

Reaction Scheme

The general reaction scheme can be represented as follows:

Chemical Reactions Involving 1-(Phenylsulfonyl)piperazine Hydrochloride

This compound can participate in various chemical reactions, which enhance its utility in organic synthesis and medicinal chemistry:

-

Nucleophilic Substitution : The piperazine nitrogen atoms can act as nucleophiles, allowing for further derivatization with various electrophiles.

-

Formation of Complexes : It can form complexes with metal ions or interact with biological receptors, which is crucial in drug design.

-

Reactions with Aryl Halides : The compound can undergo reactions with aryl halides to yield substituted piperazine derivatives, which may exhibit enhanced pharmacological properties.

Example Reactions

-

N-Alkylation : N-alkylation reactions can be performed to modify the piperazine nitrogen, potentially altering the biological activity of the compound.

-

Aza-Michael Addition : This reaction allows for the introduction of additional functional groups into the piperazine structure.

Pharmacological Activity

Research indicates that derivatives of piperazine, including this compound, show varying degrees of affinity for neurotransmitter receptors. They have been explored for their potential use in treating psychiatric disorders due to their interaction with serotonin receptors.

Characterization Techniques

To confirm the identity and purity of synthesized compounds, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of the phenylsulfonyl group.

-

High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis and quantification of the compound in various formulations.

Table of Key Research Findings

Applications De Recherche Scientifique

Pharmacological Applications

A. Treatment of Metabolic Disorders

1-(Phenylsulfonyl)piperazine hydrochloride has been investigated for its interaction with glucokinase regulatory protein, which plays a crucial role in glucose metabolism. Compounds derived from this structure have shown potential in the treatment of type 2 diabetes by modulating glucokinase activity, thereby influencing insulin secretion and glucose homeostasis .

B. Gynecological Disorders

Research indicates that this compound can inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in the metabolism of steroid hormones. This inhibition is particularly relevant for treating gynecological disorders such as endometriosis and polycystic ovary syndrome . The ability to modulate hormone levels makes it a candidate for therapeutic interventions in these conditions.

C. Antiviral Activity

Recent studies have identified derivatives of this compound as selective and potent inhibitors of chikungunya virus (CHIKV). These compounds were synthesized through a four-step process, demonstrating significant antiviral activity, which highlights their potential in developing treatments for viral infections .

A. Diabetes Management

In a study focusing on glucokinase regulatory protein interactions, compounds based on this compound were tested for their efficacy in lowering blood sugar levels in diabetic models. The results indicated a significant reduction in glucose levels, suggesting that these compounds could serve as effective agents in diabetes management.

B. Endometriosis Treatment

Clinical trials evaluating the effectiveness of piperazine derivatives in treating endometriosis have shown promising results. Patients treated with these compounds reported a reduction in pain and other symptoms associated with the condition, indicating their potential utility in clinical settings.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, starting from commercially available piperazine derivatives. The sulfonyl group is introduced through electrophilic aromatic substitution reactions, allowing for the formation of various analogs that can be tailored for specific therapeutic targets.

| Compound | Synthesis Method | Target Disease | Efficacy |

|---|---|---|---|

| This compound | Electrophilic substitution | Type 2 diabetes | Significant glucose reduction |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Four-step synthesis | Chikungunya virus | Potent antiviral activity |

| Piperazine derivatives | Various methods | Endometriosis | Reduction in symptoms |

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine compounds generally exert their effects by paralyzing parasites, allowing the host body to expel the invading organism . This mechanism is particularly useful in the treatment of parasitic infections.

Comparaison Avec Des Composés Similaires

1-(Phenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share similar chemical structures but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific bioactivity and its use in the synthesis of various pharmaceutical agents .

Activité Biologique

1-(Phenylsulfonyl)piperazine hydrochloride, with the CAS number 412293-98-2, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound consists of a piperazine ring substituted with a phenylsulfonyl group. The general synthetic route involves several steps, typically starting from commercially available piperazine derivatives.

Synthetic Route Overview

- Step 1 : Formation of the piperazine ring.

- Step 2 : Introduction of the phenylsulfonyl group via sulfonamidation.

- Step 3 : Purification and crystallization to obtain the hydrochloride salt.

The synthesis can be optimized for yield and purity using various reaction conditions, including microwave-assisted synthesis for efficiency .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 1-(phenylsulfonyl)piperazine derivatives. Notably, compounds derived from this structure have shown efficacy against chikungunya virus (CHIKV). The structure-activity relationship (SAR) indicates that modifications on the piperazine moiety can enhance antiviral activity while maintaining low cytotoxicity.

Key Findings :

- Inhibition of CHIKV : Compounds like 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine were identified as potent inhibitors with selectivity indices exceeding 61, indicating a favorable therapeutic window .

- Cytotoxicity Profiles : While some derivatives exhibited cytotoxicity (e.g., CC50 values ranging from 18.6 μM to 66.4 μM), optimization has led to safer analogues .

Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against Neisseria meningitidis and Haemophilus influenzae. The SAR studies suggest that specific substituents on the aromatic regions significantly influence antibacterial potency.

| Compound | MIC (μg/mL) against N. meningitidis | MIC (μg/mL) against H. influenzae |

|---|---|---|

| ACP1a | 64 | 32 |

| ACP1b | 16 | 8 |

These results indicate that while the compounds are less potent than traditional antibiotics, they offer a new scaffold for developing antibacterial agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific viral enzymes and bacterial proteins, inhibiting their function and thus preventing replication or growth.

Study on Antiviral Efficacy

A study published in Nature evaluated various analogues of 1-(phenylsulfonyl)piperazine against CHIKV. The results demonstrated that structural modifications could lead to significant increases in antiviral activity while minimizing cytotoxic effects .

Study on Antibacterial Activity

Another research effort focused on the antibacterial properties of piperazine derivatives, revealing that certain modifications enhanced activity against resistant strains of bacteria, providing insights into potential therapeutic applications .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKAXFRZGQJNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-98-2 | |

| Record name | 1-(benzenesulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.